Methyl 5-Bromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-Bromoquinoline-3-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by the presence of a bromine atom at the 5th position and a carboxylate ester group at the 3rd position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-Bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method is the reaction of 5-bromoquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods such as continuous flow synthesis or the use of microwave-assisted reactions. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-Bromoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a palladium catalyst.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 5-aminoquinoline-3-carboxylate derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 5-bromoquinoline-3-methanol.
Scientific Research Applications
Methyl 5-Bromoquinoline-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5-Bromoquinoline-3-carboxylate in biological systems often involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and the ester group can participate in hydrogen bonding and hydrophobic interactions, facilitating the binding of the compound to its target. This binding can lead to the inhibition or activation of the target, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-Bromoquinoline-2-carboxylate
- Methyl 5-Bromoquinoline-8-carboxylate
- Methyl 5-Bromopyridine-3-carboxylate
Uniqueness
Methyl 5-Bromoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The position of the bromine atom and the ester group can significantly influence the compound’s interaction with other molecules, making it a valuable intermediate in the synthesis of various bioactive compounds.
Biological Activity
Methyl 5-Bromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 5-position and a carboxylate ester at the 3-position. It serves as a versatile building block in organic synthesis, particularly in the development of heterocyclic compounds. The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The quinoline ring can be oxidized to form quinoline N-oxides.
- Reduction Reactions : The ester group can be reduced to yield the corresponding alcohol.
These reactions facilitate the synthesis of numerous bioactive derivatives, enhancing its utility in pharmaceutical applications.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been investigated for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this structure exhibited minimum inhibitory concentrations (MIC) ranging from 0.20 to 0.78 μM against MRSA, indicating strong antibacterial activity .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Research indicates that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways, even in the presence of anti-apoptotic proteins like Bcl-2. This mechanism positions these derivatives as potential candidates for overcoming therapy resistance in cancer treatment .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The bromine atom and ester group participate in hydrogen bonding and hydrophobic interactions, facilitating binding to enzymes or receptors. This interaction can lead to either inhibition or activation of these targets, resulting in various biological effects .
Case Studies
- Antiviral Activity : A series of quinoline analogues, including those derived from this compound, were evaluated for their antiviral properties against enterovirus D68 (EV-D68). One compound exhibited potent antiviral activity, demonstrating the potential for further development into therapeutic agents against viral infections .
- Inhibition Studies : Research on quinoline derivatives has shown their effectiveness as inhibitors of lactate dehydrogenase (LDH), an enzyme involved in metabolic processes that are often upregulated in cancer cells. Several compounds derived from this compound demonstrated IC50 values lower than 5 μM, indicating strong inhibitory effects .
Comparative Analysis
Compound | Antimicrobial Activity (MIC) | Anticancer Activity | Other Notable Properties |
---|---|---|---|
This compound | 0.20 - 0.78 μM against MRSA | Induces apoptosis | Versatile synthetic intermediate |
Methyl 5-Bromoquinoline-2-carboxylate | Not specified | Moderate | Similar structural properties |
Methyl 5-Bromopyridine-3-carboxylate | Not specified | Low | Different heterocyclic structure |
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 5-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |
InChI Key |
BSRFMQFEDPLMIJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=CC=C2Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.